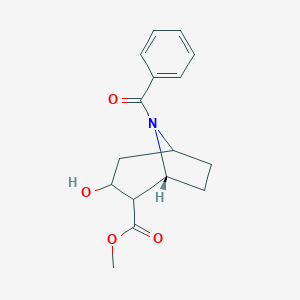
N-Benzoylnormethylecgonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Benzoylnormethylecgonine, also known as this compound, is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
N-Benzoylnormethylecgonine shares structural similarities with cocaine, which has historically been used for its anesthetic properties. The compound is primarily studied for its potential as a local anesthetic due to its ability to block nerve conduction. Cocaine is still utilized in medical settings, particularly for nasal surgeries, and derivatives like this compound may provide similar benefits with potentially reduced side effects .
Local Anesthesia
- Mechanism of Action : Like cocaine, this compound acts by inhibiting sodium channels, preventing the propagation of nerve impulses.
- Clinical Use : Investigations are ongoing into its efficacy and safety profile compared to traditional anesthetics.
Forensic Applications
This compound is significant in forensic toxicology due to its presence as a metabolite of cocaine. Understanding its detection is crucial for drug testing and legal investigations.
Detection Methods
- Mass Spectrometry : Advanced techniques such as ambient mass spectrometry have been developed to detect cocaine and its metabolites, including this compound in biological samples like fingerprints .
- Chromatographic Techniques : High-performance liquid chromatography (HPLC) is commonly used for separating and quantifying this compound in various matrices .
Medicinal Chemistry
Research into this compound focuses on its potential therapeutic applications beyond anesthesia.
Development of Catalytic Antibodies
- Transition State Analogs : this compound has been studied as a transition state analog to develop catalytic antibodies that could help in diagnosing and treating cocaine addiction .
- Therapeutic Implications : This approach may lead to novel treatments for substance use disorders by enhancing the body’s ability to metabolize cocaine effectively.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Properties
CAS No. |
17366-44-8 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
methyl (1R)-8-benzoyl-3-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-21-16(20)14-12-8-7-11(9-13(14)18)17(12)15(19)10-5-3-2-4-6-10/h2-6,11-14,18H,7-9H2,1H3/t11?,12-,13?,14?/m1/s1 |
InChI Key |
URXYIRIDLDBRPB-DBBXXEFVSA-N |
SMILES |
COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
Isomeric SMILES |
COC(=O)C1[C@H]2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
Canonical SMILES |
COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
Synonyms |
methyl 8-benzoyl-3-hydroxy-8-azabicyclo(3.2.1)octane-2-carboxylate N-benzoylnormethylecgonine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















